molecular formula C24H22BrN3O2S B4362520 5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4362520
M. Wt: 496.4 g/mol
InChI Key: VDPNHTNTIXZNDR-UHFFFAOYSA-N
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Description

The compound 5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features a triazole ring, bromophenoxy, methoxyphenyl, and phenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenoxy Group: This step involves the reaction of the triazole intermediate with 4-bromophenol in the presence of a base to form the bromophenoxy group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Addition of the Phenethyl Group: The phenethyl group is typically added via a Friedel-Crafts alkylation reaction.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is known for its potential antimicrobial and antifungal properties. It may also be explored for anticancer activity.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can be compared with similar compounds to highlight its uniqueness:

This compound .

Properties

IUPAC Name

3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3O2S/c1-29-22-12-7-18(15-19(22)16-30-21-10-8-20(25)9-11-21)23-26-27-24(31)28(23)14-13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPNHTNTIXZNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2CCC3=CC=CC=C3)COC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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